molecular formula C22H31O5P B14526854 Bis(2-methoxyphenyl) octylphosphonate CAS No. 62750-86-1

Bis(2-methoxyphenyl) octylphosphonate

Cat. No.: B14526854
CAS No.: 62750-86-1
M. Wt: 406.5 g/mol
InChI Key: MPROQCHTJJUZGJ-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl) octylphosphonate is an organophosphorus compound featuring an octylphosphonate core esterified with two 2-methoxyphenyl groups. The 2-methoxyphenyl substituents introduce steric bulk and electron-donating methoxy groups, which may influence reactivity, solubility, and stability compared to aliphatic or other aryl-substituted phosphonates. The octyl chain likely enhances lipophilicity, making the compound suitable for applications requiring nonpolar solvents or matrices .

Properties

CAS No.

62750-86-1

Molecular Formula

C22H31O5P

Molecular Weight

406.5 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenoxy)-octylphosphoryl]oxybenzene

InChI

InChI=1S/C22H31O5P/c1-4-5-6-7-8-13-18-28(23,26-21-16-11-9-14-19(21)24-2)27-22-17-12-10-15-20(22)25-3/h9-12,14-17H,4-8,13,18H2,1-3H3

InChI Key

MPROQCHTJJUZGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OC1=CC=CC=C1OC)OC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyphenyl) octylphosphonate typically involves the reaction of anisole (methoxybenzene) with triethyl phosphate to form bis(2-methoxyphenyl) ethyl phosphonate. This intermediate is then further reacted to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents and chlorophosphines to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl) octylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine.

    Substitution: The aromatic methoxy groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects: Aryl vs. Alkyl Groups

  • Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4) :
    This compound shares the 2-methoxyphenyl substituents but replaces the octylphosphonate group with a phosphine (P–H) center. The phosphine is more nucleophilic and oxidizable than phosphonates, limiting its stability in oxidative environments. The methoxy groups enhance electron density at phosphorus, which could stabilize metal complexes in catalysis .

  • Bis(2-ethylhexyl) Methylphosphonate (CAS 60556-68-5) :
    A phosphonate with branched alkyl (2-ethylhexyl) substituents. The absence of aryl groups reduces steric hindrance and increases flexibility, improving miscibility with hydrocarbons. However, the lack of aromatic rings may decrease UV stability and thermal resistance compared to aryl-phosphonates .

Functional Group Variations: Phosphonates vs. Phosphates

  • Bis(2-aminoethyl) Octyl Phosphate (CAS 85508-13-0): This phosphate ester replaces the phosphonate’s P=O group with a P–O–C linkage and includes aminoethyl groups. In contrast, the phosphonate’s direct P–C bond offers greater hydrolytic stability .

Key Properties and Data Table

Compound Name Substituents Molecular Formula Key Properties Applications
Bis(2-methoxyphenyl) octylphosphonate 2-methoxyphenyl, octyl C₂₂H₃₁O₅P High lipophilicity, UV stability Polymer additives, ligands
Bis(2-ethylhexyl) methylphosphonate 2-ethylhexyl, methyl C₁₇H₃₇O₃P Flexible, hydrocarbon-soluble Plasticizers
Bis(2-aminoethyl) octyl phosphate 2-aminoethyl, octyl C₁₂H₂₉N₂O₄P Water-soluble, hydrogen-bonding Surfactants, biocides
Bis(4-methoxyphenyl)phosphine 4-methoxyphenyl C₁₄H₁₅O₂P Air-sensitive, strong ligand donor Catalysis

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